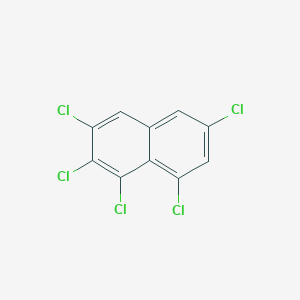
Esaténol
Vue d'ensemble
Description
L’ésaténélol est un bêtabloqueur principalement utilisé dans le traitement de l’hypertension artérielle et de la douleur thoracique d’origine cardiaque. Il s’agit de l’énantiomère (S) de l’aténolol, ce qui signifie qu’il est l’une des deux formes en miroir du composé. Les bêtabloqueurs comme l’ésaténélol agissent en bloquant les récepteurs bêta-adrénergiques du cœur, ce qui réduit la fréquence cardiaque et la charge de travail du cœur .
Applications De Recherche Scientifique
Esatenolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor interactions and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and its role in modulating heart function.
Medicine: Used in clinical research to evaluate its efficacy in treating hypertension, angina, and other cardiovascular conditions.
Industry: Employed in the development of new beta blockers and other cardiovascular drugs
Mécanisme D'action
L’ésaténélol exerce ses effets en se liant sélectivement aux récepteurs bêta-1 adrénergiques du cœur. Cette liaison bloque l’action des catécholamines endogènes comme l’adrénaline et la noradrénaline, entraînant une diminution de la fréquence cardiaque et de la contractilité myocardique. La réduction de la charge de travail du cœur contribue à abaisser la tension artérielle et à soulager la douleur thoracique associée à l’angine de poitrine .
Analyse Biochimique
Biochemical Properties
Esatenolol plays a significant role in biochemical reactions. It interacts with beta receptors, which are proteins located within various cells, including those of the heart and blood vessels . The interaction between Esatenolol and these receptors blocks the action of two hormones, noradrenaline and adrenaline, which increases the heart rate . By blocking these hormones, Esatenolol reduces the heart rate and is therefore used to treat high blood pressure (hypertension) .
Cellular Effects
Esatenolol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. Specifically, it inhibits the action of cyclic adenosine monophosphate (cAMP), an important molecule that is involved in many biological responses such as the regulation of glycogen, sugar, and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of Esatenolol involves its binding to beta receptors on cells of the heart and blood vessels, blocking the binding of adrenaline and noradrenaline to these receptors. This prevents the increase in heart rate, blood pressure, and the force of heart contractions that would normally occur in response to adrenaline and noradrenaline .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Esatenolol have been observed to change over time. For instance, the high-performance liquid chromatography method has been developed for the purpose of detecting and quantifying Esatenolol in human plasma . This method has shown that Esatenolol has a survival time of 5.4 minutes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’ésaténélol implique plusieurs étapes. Une méthode courante commence par la condensation de l’acétamide avec la ®-épichlorhydrine en présence d’hydroxyde de sodium ou d’hydroxyde de lithium. Cette réaction produit un mélange de dérivés d’époxypropane et de chloropropanol. Le produit souhaité peut être obtenu par couplage direct avec l’isopropylamine dans le méthanol ou en faisant d’abord réagir le mélange avec l’hydroxyde de sodium pour donner de l’(S)-époxypropane, puis en le couplant avec l’isopropylamine .
Une autre méthode implique le couplage du nosylate de glycidyle avec l’acétamide en utilisant du fluorure de césium dans le diméthylformamide. Cette méthode donne également le dérivé d’(S)-époxypropane souhaité, qui est ensuite couplé avec l’isopropylamine .
Méthodes de production industrielle
La production industrielle de l’ésaténélol implique généralement une synthèse à grande échelle en utilisant les méthodes décrites ci-dessus. Le processus est optimisé pour un rendement élevé et une pureté élevée, avec un contrôle minutieux des conditions de réaction pour garantir la production de l’énantiomère souhaité. Le produit final est purifié à l’aide de techniques chromatographiques pour éliminer toute impureté .
Analyse Des Réactions Chimiques
Types de réactions
L’ésaténélol subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’ésaténélol peut être oxydé pour former divers produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir l’ésaténélol en ses dérivés alcooliques correspondants.
Substitution : L’ésaténélol peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme l’hydroxyde de sodium et divers agents d’halogénation
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’ésaténélol peut produire divers dérivés de cétone et d’aldéhyde, tandis que la réduction peut produire des dérivés d’alcool .
Applications de recherche scientifique
L’ésaténélol a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études des interactions des récepteurs bêta-adrénergiques et comme étalon de référence en chimie analytique.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son rôle dans la modulation de la fonction cardiaque.
Médecine : Utilisé en recherche clinique pour évaluer son efficacité dans le traitement de l’hypertension artérielle, de l’angine de poitrine et d’autres affections cardiovasculaires.
Industrie : Employé dans le développement de nouveaux bêtabloqueurs et autres médicaments cardiovasculaires
Comparaison Avec Des Composés Similaires
Composés similaires
Aténolol : Le mélange racémique dont l’ésaténélol est l’énantiomère (S).
Métoprolol : Un autre bêtabloqueur sélectif bêta-1 utilisé pour des indications similaires.
Propranolol : Un bêtabloqueur non sélectif utilisé pour un éventail plus large d’affections, notamment l’anxiété et la prévention de la migraine
Unicité
L’ésaténélol est unique par sa haute sélectivité pour les récepteurs bêta-1 adrénergiques, ce qui minimise ses effets sur les récepteurs bêta-2 présents dans les poumons et d’autres tissus. Cette sélectivité réduit le risque d’effets secondaires tels que le bronchospasme, ce qui en fait une option plus sûre pour les patients atteints d’affections respiratoires .
Propriétés
IUPAC Name |
2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239405 | |
| Record name | Esatenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93379-54-5 | |
| Record name | (-)-Atenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93379-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esatenolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esatenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esatenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESATENOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Atenolol interact with its target and what are the downstream effects?
A1: (S)-Atenolol selectively binds to β1-adrenergic receptors, primarily found in the heart. [, , , ] This binding competitively inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. [, ] This antagonism leads to a decrease in heart rate and contractility, ultimately reducing blood pressure. [, , , , ]
Q2: Does (R)-Atenolol exhibit any β-blocking activity?
A2: Studies show that (R)-Atenolol does not contribute significantly to the β-blocking effect. [, ] While some research suggests minor blocking effects of (R)-Atenolol on vascular β2-adrenoceptors, it is (S)-Atenolol that primarily drives the therapeutic effect of the racemic drug. []
Q3: What is the molecular formula and weight of (S)-Atenolol?
A3: The molecular formula of (S)-Atenolol is C14H22N2O3, and its molecular weight is 266.338 g/mol. []
Q4: How is the chemical stability of the acetamido group in (S)-Atenolol?
A4: Research indicates that the acetamido group in (S)-Atenolol is relatively stable against dehydration but displays thermolability, particularly at high temperatures like those encountered in gas chromatography injection systems. []
Q5: What are the common approaches for the synthesis of enantiopure (S)-Atenolol?
A5:
Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases from Pseudomonas fluorescens, Candida antarctica, or Candida rugosa, to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer largely untouched. [, , , , , , ] This process typically involves transesterification reactions with an acyl donor like vinyl acetate. [, , , , , , ]
Preferential Crystallization: This method involves manipulating the crystallization conditions of atenolol salts to preferentially crystallize the desired (S)-enantiomer. []* Chiral Synthesis from (S)-Epichlorohydrin: This approach utilizes (S)-Epichlorohydrin as a starting material for a multi-step synthesis of (S)-Atenolol. [, ]
Q6: What factors influence the enantioselectivity of lipase-catalyzed kinetic resolution of (S)-Atenolol?
A6: Several parameters play a crucial role, including:* Choice of Lipase: Different lipase sources exhibit varying enantioselectivities. [, , , , , ]* Reaction Medium: Organic solvents like tetrahydrofuran are often used, and the choice of solvent can impact both reaction rate and enantioselectivity. [, , ]* Temperature: Temperature significantly influences enzyme activity and selectivity. [, ]* Acyl Donor: The choice of acyl donor, often vinyl acetate, can affect the reaction kinetics and yield. [, , ]* Substrate Concentration and Molar Ratio: These factors can influence the reaction rate and enantiomeric excess. [, ]
Q7: Have there been any studies exploring the use of computational chemistry in optimizing the synthesis or understanding the activity of (S)-Atenolol?
A7: While the provided abstracts do not delve into specific computational studies on (S)-Atenolol, one study explores the use of molecular imprinting to create polymers with selective binding for (S)-Atenolol. [] This approach utilizes computational design principles to create polymers with cavities that specifically recognize and bind to the target molecule. []
Q8: How do structural modifications to the Atenolol molecule affect its β-blocking activity?
A8: The (S)-enantiomer is primarily responsible for β-blocking activity. [, ] Modifications to the aromatic ring, the side chain length, or the substituents on the nitrogen can significantly influence the drug's potency and selectivity for β1-adrenoceptors. [, , ]
Q9: What formulation strategies have been explored to improve the delivery of (S)-Atenolol?
A9: One study investigates the development of (S)-Atenolol floating sustained-release matrix tablets using polymers like hydroxypropyl methylcellulose and sodium bicarbonate. [] This approach aims to control the drug's release profile, potentially enhancing its therapeutic efficacy and minimizing side effects. []
Q10: How does the pharmacodynamic response differ between (S)-Atenolol and racemic Atenolol?
A11: Research shows that (S)-Atenolol alone can elicit the same blood pressure-lowering effect as the racemic mixture, confirming that (S)-Atenolol is the primary contributor to the drug's therapeutic effect. [, , ]
Q11: What model systems have been used to study the efficacy of (S)-Atenolol?
A12: Several studies use exercise tolerance tests in humans to assess the effects of (S)-Atenolol on heart rate and blood pressure. [, ] Animal models, particularly rats, are also employed in pharmacokinetic and pharmacodynamic studies. []
Q12: What analytical techniques are commonly employed for the separation and quantification of (S)-Atenolol?
A13:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV or fluorescence detection, allows for the separation and quantification of (S)-Atenolol enantiomers in various matrices, including plasma, urine, and pharmaceutical formulations. [, , , , , , ] Chiral stationary phases, such as Chirex 3022 (S) or those based on α1-acid glycoprotein (AGP) or teicoplanin, are essential for enantiomeric separation. [, , , , , ]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is helpful in studying the thermal stability and potential degradation products of (S)-Atenolol. [] * Thin-Layer Chromatography (TLC): This method, while less common, has been explored for separating (S)-Atenolol enantiomers using molecularly imprinted chiral stationary phases. []
Q13: How is the chiral purity of (S)-Atenolol determined?
A14: Enantiomeric excess (ee) is a crucial measure of chiral purity, often determined using chiral HPLC methods. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


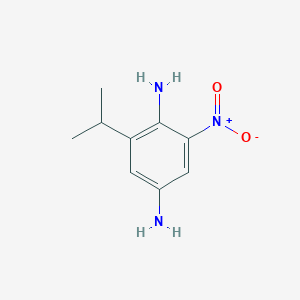
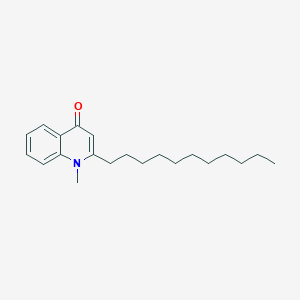
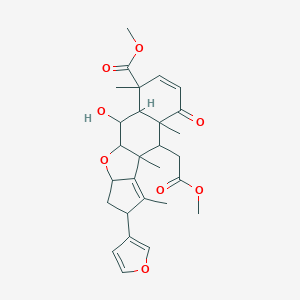
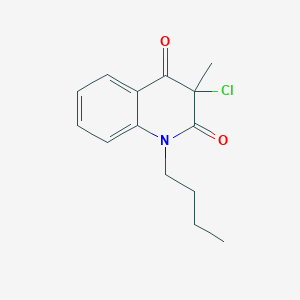
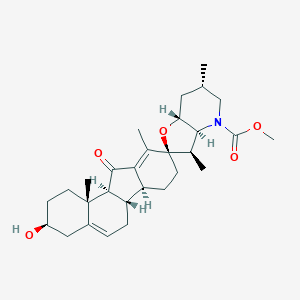
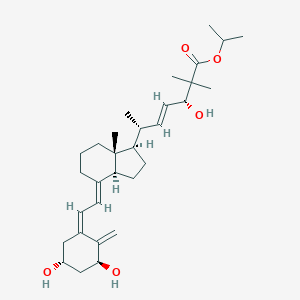
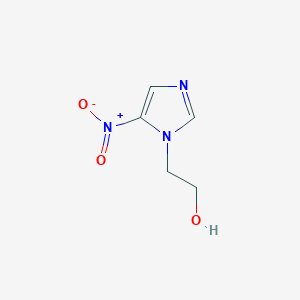
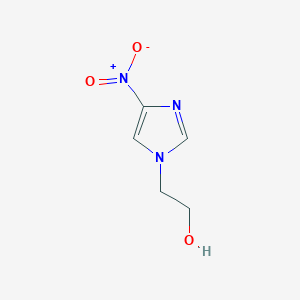
![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)
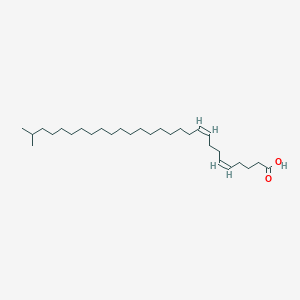
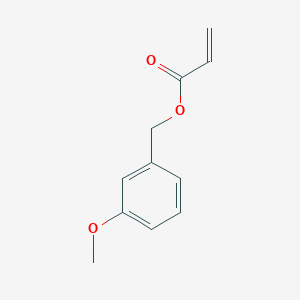
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
